molecular formula C14H20Cl2FN5O B1457920 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1610376-98-1

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

Cat. No. B1457920
M. Wt: 364.2 g/mol
InChI Key: INICEZBPBNRZSY-UHFFFAOYSA-N
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Description

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound with the CAS Number: 1610376-98-1 . It has a molecular weight of 364.25 and its IUPAC name is 1-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , can involve several methods . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H18FN5O.2ClH/c1-21-14-3-2-11(8-13(14)15)20-12(9-17-18-20)10-19-6-4-16-5-7-19;;/h2-3,8-9,16H,4-7,10H2,1H3;2*1H . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 364.25 . The InChI code provides further details about its chemical structure .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant application of this compound involves its use in the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. For instance, derivatives synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including piperazine, have shown good or moderate activities against test microorganisms, highlighting its utility in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activity and Chemical Synthesis

Research into triazole analogues of piperazine has unveiled their potential for significant antibacterial activity against human pathogenic bacteria. Synthesis methods have evolved to include this compound as a core structure for developing molecules with potential for further pharmaceutical development (Nagaraj et al., 2018).

Chemotherapeutic Potential

Novel series of triazole Schiff bases containing piperazine groups have been synthesized, with some demonstrating excellent inhibitory activity against tumor cells. This suggests the potential of these compounds in cancer therapy, underlining the versatile applications of such chemical structures in oncological research (Ding et al., 2016).

Carbonic Anhydrase Inhibitory Effects

Compounds derived from this chemical structure have shown promise as inhibitors of carbonic anhydrase, a target for the treatment of various diseases. Studies have identified certain Mannich bases with piperazines as having significant inhibitory effects on human carbonic anhydrase enzymes, highlighting their potential therapeutic applications (Gul et al., 2019).

Novel Radioligands for Imaging

The synthesis and characterization of new carbon-11-labeled carboxamide derivatives, including those based on methoxyphenyl piperazine, have been explored for potential PET radioligands aimed at imaging dopamine D3 receptors. This underscores the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O.2ClH/c1-21-14-3-2-11(8-13(14)15)20-12(9-17-18-20)10-19-6-4-16-5-7-19;;/h2-3,8-9,16H,4-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INICEZBPBNRZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCNCC3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 3
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 4
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 5
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 6
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride

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